molecular formula C17H19N3O2 B2457469 N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415628-45-2

N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2457469
CAS No.: 2415628-45-2
M. Wt: 297.358
InChI Key: CQVSUASLHVZJPL-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with 5,6,7,8-tetrahydroquinazoline-4-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with aldehyde or carboxylic acid groups, while reduction may produce amine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-13-8-6-12(7-9-13)10-18-17(21)16-14-4-2-3-5-15(14)19-11-20-16/h6-9,11H,2-5,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVSUASLHVZJPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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